Oxirane, 2-(4-methylphenyl)-, (2R)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Oxirane, 2-(4-methylphenyl)-, (2R)-, also known as (2R)-2-(4-methylphenyl)oxirane, is an organic compound with the molecular formula C9H10O and a molecular weight of 134.18 g/mol . This compound is a chiral epoxide, which means it has a three-membered ring structure containing an oxygen atom and exhibits chirality due to the presence of an asymmetric carbon atom. The (2R) designation indicates the specific stereochemistry of the molecule.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Oxirane, 2-(4-methylphenyl)-, (2R)- typically involves the epoxidation of alkenes. One common method is the Sharpless epoxidation, which uses a chiral catalyst to achieve enantioselective epoxidation. The reaction involves the use of tert-butyl hydroperoxide (TBHP) as the oxidant and titanium isopropoxide as the catalyst in the presence of a chiral ligand, such as diethyl tartrate .
Industrial Production Methods
In industrial settings, the production of Oxirane, 2-(4-methylphenyl)-, (2R)- can be achieved through similar epoxidation processes, often scaled up to accommodate larger quantities. The choice of catalyst and reaction conditions may vary depending on the desired yield and purity of the product. Continuous flow reactors and optimized reaction parameters are commonly employed to enhance efficiency and scalability .
Analyse Chemischer Reaktionen
Types of Reactions
Oxirane, 2-(4-methylphenyl)-, (2R)- undergoes various chemical reactions, including:
Nucleophilic Substitution: The epoxide ring can be opened by nucleophiles such as amines, alcohols, and thiols, leading to the formation of β-substituted alcohols or amines.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide (NaN3) or potassium cyanide (KCN) in the presence of a suitable solvent like dimethyl sulfoxide (DMSO) are commonly used.
Oxidation: Oxidizing agents like m-chloroperoxybenzoic acid (m-CPBA) or hydrogen peroxide (H2O2) can be employed.
Major Products Formed
Nucleophilic Substitution: β-substituted alcohols or amines.
Reduction: Corresponding diols.
Oxidation: Diols or other oxidized derivatives.
Wissenschaftliche Forschungsanwendungen
Oxirane, 2-(4-methylphenyl)-, (2R)- has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of Oxirane, 2-(4-methylphenyl)-, (2R)- involves its reactivity as an epoxide. The strained three-membered ring is highly reactive towards nucleophiles, leading to ring-opening reactions. This reactivity is exploited in various synthetic transformations and biological processes. The compound can interact with nucleophilic sites in enzymes or other biomolecules, leading to covalent modifications and subsequent biological effects .
Vergleich Mit ähnlichen Verbindungen
Oxirane, 2-(4-methylphenyl)-, (2R)- can be compared with other similar compounds, such as:
Oxirane, 2-(4-fluorophenyl)-, (2R)-: Similar structure but with a fluorine substituent, leading to different reactivity and applications.
Oxirane, 2-(4-bromophenyl)-, (2R)-: Contains a bromine substituent, which can influence its chemical behavior and use in synthesis.
Oxirane, 2-(4-methoxyphenyl)-, (2R)-: The presence of a methoxy group affects its electronic properties and reactivity.
These compounds share the epoxide ring and chiral center but differ in their substituents, leading to variations in their chemical and physical properties, as well as their applications.
Eigenschaften
CAS-Nummer |
86457-69-4 |
---|---|
Molekularformel |
C9H10O |
Molekulargewicht |
134.17 g/mol |
IUPAC-Name |
(2R)-2-(4-methylphenyl)oxirane |
InChI |
InChI=1S/C9H10O/c1-7-2-4-8(5-3-7)9-6-10-9/h2-5,9H,6H2,1H3/t9-/m0/s1 |
InChI-Schlüssel |
QAWJAMQTRGCJMH-VIFPVBQESA-N |
Isomerische SMILES |
CC1=CC=C(C=C1)[C@@H]2CO2 |
Kanonische SMILES |
CC1=CC=C(C=C1)C2CO2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.